molecular formula C21H17ClN2O4 B12612550 5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-85-0

5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12612550
CAS No.: 648924-85-0
M. Wt: 396.8 g/mol
InChI Key: LOYNZAZOEKRVQU-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a nitro group, and a phenylethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with an appropriate amine, such as 3-(2-phenylethoxy)aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 5-chloro-2-amino-N-[3-(2-phenylethoxy)phenyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or aldehydes.

Scientific Research Applications

5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but lacks the phenylethoxy group.

    5-Chloro-2-nitrodiphenylamine: Similar nitro and chloro groups but different overall structure.

Uniqueness

5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of the phenylethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

648924-85-0

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

5-chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O4/c22-16-9-10-20(24(26)27)19(13-16)21(25)23-17-7-4-8-18(14-17)28-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,23,25)

InChI Key

LOYNZAZOEKRVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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